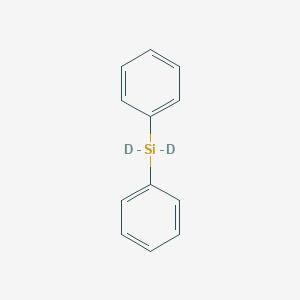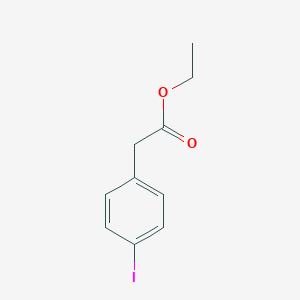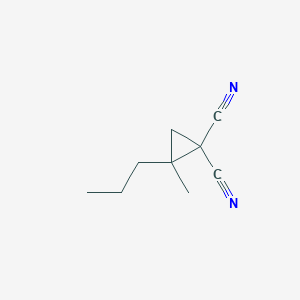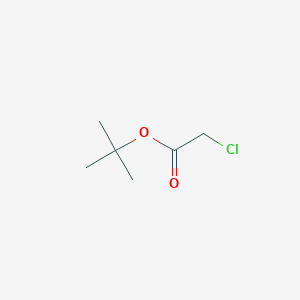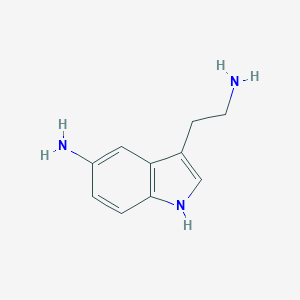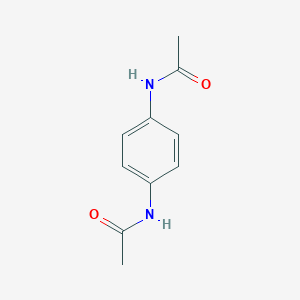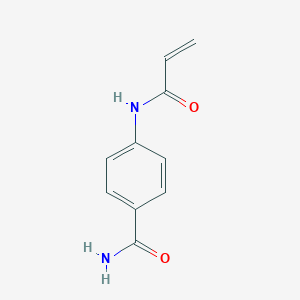
4-(Acryloylamino)benzamide
描述
4-(Acryloylamino)benzamide, also known as N-(4-Acryloylphenyl)acetamide, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. This compound has been extensively studied for its potential use in various fields, including biomedical research, material science, and organic chemistry. In
作用机制
The mechanism of action of 4-(Acryloylamino)benzamide is not well understood. However, some studies suggest that this compound may interact with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function.
生化和生理效应
Studies have shown that 4-(Acryloylamino)benzamide exhibits some biochemical and physiological effects. For instance, it has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. Additionally, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
One of the main advantages of using 4-(Acryloylamino)benzamide in lab experiments is its versatility. This compound can be used in a wide range of applications, including the synthesis of organic compounds and the preparation of functionalized nanoparticles. Additionally, it is relatively easy to synthesize and purify, making it a convenient compound to work with.
However, there are also some limitations associated with the use of 4-(Acryloylamino)benzamide in lab experiments. For instance, its mechanism of action is not well understood, which makes it difficult to predict its behavior in biological systems. Additionally, this compound may exhibit some toxicity, which may limit its use in certain applications.
未来方向
There are several future directions that can be explored in the research of 4-(Acryloylamino)benzamide. Some of these directions include:
1. Further investigation of the mechanism of action of this compound, which may lead to the development of new applications.
2. Exploration of the potential use of 4-(Acryloylamino)benzamide in the treatment of various diseases, including cancer and inflammatory diseases.
3. Development of new methods for the synthesis and purification of this compound, which may improve its efficiency and yield.
4. Investigation of the toxicity of 4-(Acryloylamino)benzamide, which may help to determine its safety for use in various applications.
Conclusion
In conclusion, 4-(Acryloylamino)benzamide is a versatile compound that has gained significant attention in the scientific community due to its diverse applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research in this area may lead to the development of new applications for this compound and contribute to the advancement of various scientific fields.
科学研究应用
4-(Acryloylamino)benzamide has been widely used in scientific research due to its diverse applications. For instance, it has been used as a building block in the synthesis of various organic compounds, including polymers, dendrimers, and hydrogels. Additionally, this compound has been used in the preparation of functionalized nanoparticles for drug delivery.
属性
CAS 编号 |
17090-31-2 |
|---|---|
产品名称 |
4-(Acryloylamino)benzamide |
分子式 |
C10H10N2O2 |
分子量 |
190.2 g/mol |
IUPAC 名称 |
4-(prop-2-enoylamino)benzamide |
InChI |
InChI=1S/C10H10N2O2/c1-2-9(13)12-8-5-3-7(4-6-8)10(11)14/h2-6H,1H2,(H2,11,14)(H,12,13) |
InChI 键 |
XNZARJWTVPTCFX-UHFFFAOYSA-N |
SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N |
规范 SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N |
其他 CAS 编号 |
17090-31-2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl-](/img/structure/B93183.png)
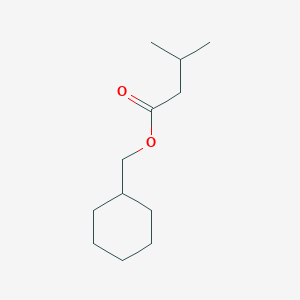
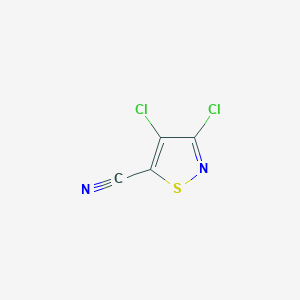
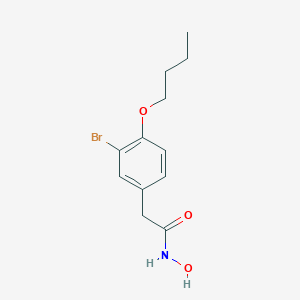
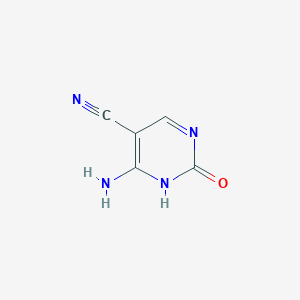
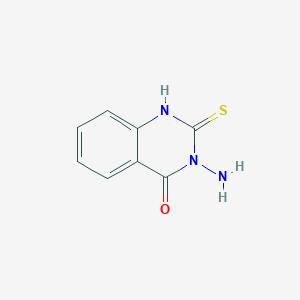
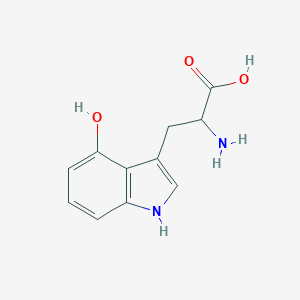
![Benzo[4,5]indolo[1,2-a]quinazoline](/img/structure/B93192.png)
